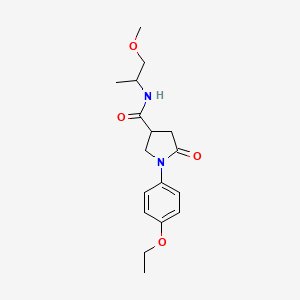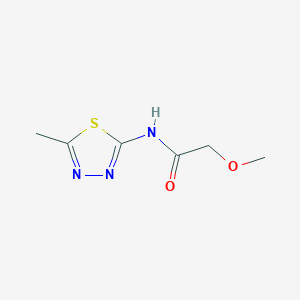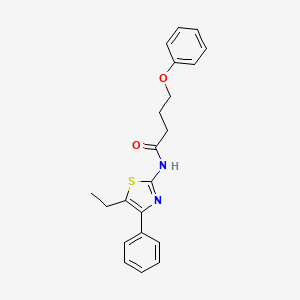![molecular formula C16H26N2O3S B11169919 N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B11169919.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a 2,2-dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide has been utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]pentanamide
- N-[4-(tert-butylsulfamoyl)phenyl]-2-phenylbutanamide
- N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide is unique due to its specific structural features, such as the 2,2-dimethylbutanamide moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-7-16(5,6)14(19)17-12-8-10-13(11-9-12)22(20,21)18-15(2,3)4/h8-11,18H,7H2,1-6H3,(H,17,19) |
InChI Key |
YCXATRSDDAUBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11169854.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169859.png)
![N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169868.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)

![2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169877.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11169881.png)
![2-[(2-methoxyethyl)sulfanyl]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169883.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169887.png)
![2-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169889.png)
![Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11169891.png)
![1,2-Bis[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B11169894.png)

